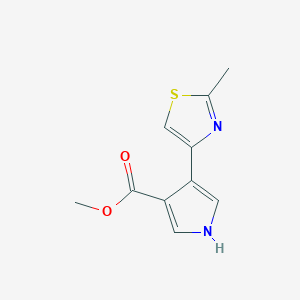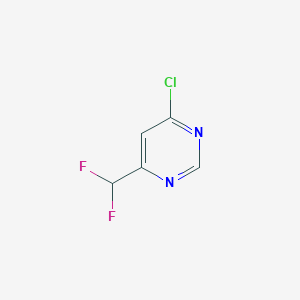
4-Chloro-6-(difluoromethyl)pyrimidine
Descripción general
Descripción
“4-Chloro-6-(difluoromethyl)pyrimidine” is a chemical compound with the CAS Number: 1261737-05-6 . It has a molecular weight of 164.54 . The compound is liquid in its physical form .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-6-(difluoromethyl)pyrimidine” were not found, pyrimidinamine derivatives, which include similar compounds, have been synthesized using various methods . For instance, one method involves a simultaneous vapor-phase reaction .
Molecular Structure Analysis
The IUPAC Name for this compound is 4-chloro-6-(difluoromethyl)pyrimidine . The InChI Code for this compound is 1S/C5H3ClF2N2/c6-4-1-3(5(7)8)9-2-10-4/h1-2,5H .
Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-6-(difluoromethyl)pyrimidine” were not found, pyrimidinamine derivatives, which include similar compounds, have been used in various chemical reactions . For instance, they have been used in the protection of crops from pests .
Physical And Chemical Properties Analysis
“4-Chloro-6-(difluoromethyl)pyrimidine” is a liquid . It has a molecular weight of 164.54 .
Aplicaciones Científicas De Investigación
Agricultural Chemistry: Acaricide Development
4-Chloro-6-(difluoromethyl)pyrimidine: has been utilized in the synthesis of novel acaricides. Researchers have introduced trifluoroethyl thioether and various substituents to the pyrimidine derivatives, leading to compounds like HNPC-A188. This compound exhibits excellent acaricidal activity against mites, a common agricultural pest .
Medicinal Chemistry: Pesticide Synthesis
In medicinal chemistry, this compound serves as a precursor for synthesizing pesticides. By modifying the pyrimidine ring with different functional groups, scientists have developed pesticides with improved bioactivity and lower toxicity to mammals .
Material Science: Advanced Material Synthesis
The compound’s unique properties make it a candidate for creating advanced materials. Its molecular structure can be incorporated into polymers or coatings, potentially leading to materials with enhanced durability or specialized functions .
Environmental Science: Eco-Friendly Pesticides
The environmental impact of pesticides is a growing concern4-Chloro-6-(difluoromethyl)pyrimidine is being researched for developing eco-friendlier pesticides that degrade more readily in the environment, reducing long-term ecological damage .
Biochemistry: Biological Probe Development
In biochemistry, this compound could be used to develop biological probes. These probes can bind to specific enzymes or proteins, allowing researchers to study biological processes at the molecular level .
Pharmacology: Drug Discovery
The compound’s structure is beneficial in pharmacology for drug discovery. It can be used to create small molecule drugs that target specific receptors or enzymes, leading to potential treatments for various diseases .
Organic Synthesis: Chemical Intermediate
4-Chloro-6-(difluoromethyl)pyrimidine: acts as a versatile intermediate in organic synthesis. It can undergo various chemical reactions to produce a wide range of organic compounds, which are useful in multiple fields of chemistry .
Analytical Chemistry: Chromatography Standards
Lastly, in analytical chemistry, this compound can be used as a standard in chromatography. It helps in calibrating instruments and ensuring the accuracy of analytical methods used to detect and quantify chemicals in samples .
Direcciones Futuras
While specific future directions for “4-Chloro-6-(difluoromethyl)pyrimidine” were not found, pyrimidinamine derivatives, which include similar compounds, are expected to have many novel applications discovered in the future . They are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .
Propiedades
IUPAC Name |
4-chloro-6-(difluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2/c6-4-1-3(5(7)8)9-2-10-4/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHVKKJYBOONJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261737-05-6 | |
| Record name | 4-chloro-6-(difluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride](/img/structure/B1430740.png)
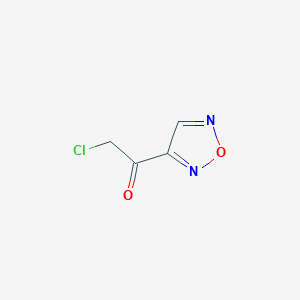
![6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1430743.png)
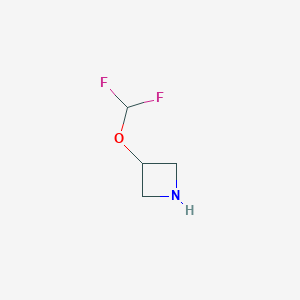


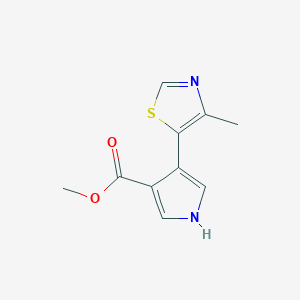
![ethyl[(1H-indol-3-yl)methyl]amine hydrochloride](/img/structure/B1430752.png)
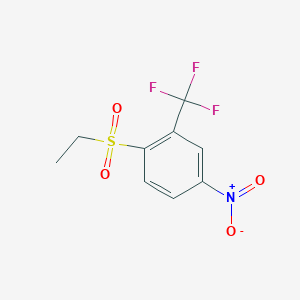
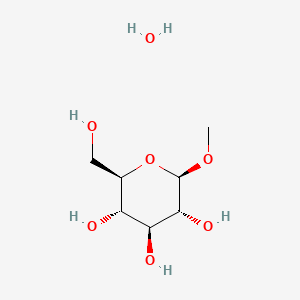
![[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1430756.png)
![2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid](/img/structure/B1430758.png)
